

Technical Guide: Indobufen Impurity 1 Chemical Properties

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Compound of Interest

Compound Name: 2-(3-nitrophenyl)butanoic acid

CAS No.: 21762-22-1

Cat. No.: B3325656

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Executive Summary

Indobufen Impurity 1, identified chemically as 2-(3-aminophenyl)butanoic acid (CAS: 21762-24-3), is a significant process-related impurity arising during the synthesis of the antiplatelet agent Indobufen.[1][2] Unlike degradation products formed during storage, Impurity 1 is a regioisomer generated during the initial nitration of the starting material, 2-phenylbutyric acid.[1] Its presence is critical because it possesses a similar solubility profile to the key intermediate, 2-(4-aminophenyl)butanoic acid, making downstream purification challenging.[1] If not controlled, it reacts in parallel with the active pharmaceutical ingredient (API) precursors to form the meta-isomer of Indobufen, a structural analog with potentially distinct pharmacological and toxicological profiles.

Chemical Characterization

Impurity 1 is an amphoteric molecule containing both a basic primary amine and an acidic carboxyl group. This dual nature dictates its behavior in aqueous and organic media, influencing extraction and chromatographic retention.

Identity & Physicochemical Data[1][3]

Property	Specification
Common Name	Indobufen Impurity 1
Chemical Name	2-(3-Aminophenyl)butanoic acid
Synonyms	ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Ethyl-3-aminobenzeneacetic acid; 3-Amino-ethylphenylacetic acid
CAS Registry Number	21762-24-3
Molecular Formula	C H NO
Molecular Weight	179.22 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in dilute acids (protonation of amine) and dilute alkali (deprotonation of carboxyl); sparingly soluble in water at neutral pH; soluble in MeOH, DMSO.[1][2][3][4][5]
pKa (Predicted)	pKa (COOH) 4.2; pKa (NH) 4.0–4.5 (Aniline derivative)
LogP	1.2 (pH dependent)

Structural Analysis

The molecule consists of a butyric acid backbone substituted at the C2 position by a phenyl ring. The distinguishing feature is the amino group at the meta (3-) position of the phenyl ring. [1] In contrast, the Indobufen precursor has the amino group at the para (4-) position. [1] This positional isomerism is the root cause of the separation difficulty.

Formation Mechanism & Synthesis Pathway

The formation of Impurity 1 is a classic consequence of Electrophilic Aromatic Substitution (EAS) regio-selectivity. [1]

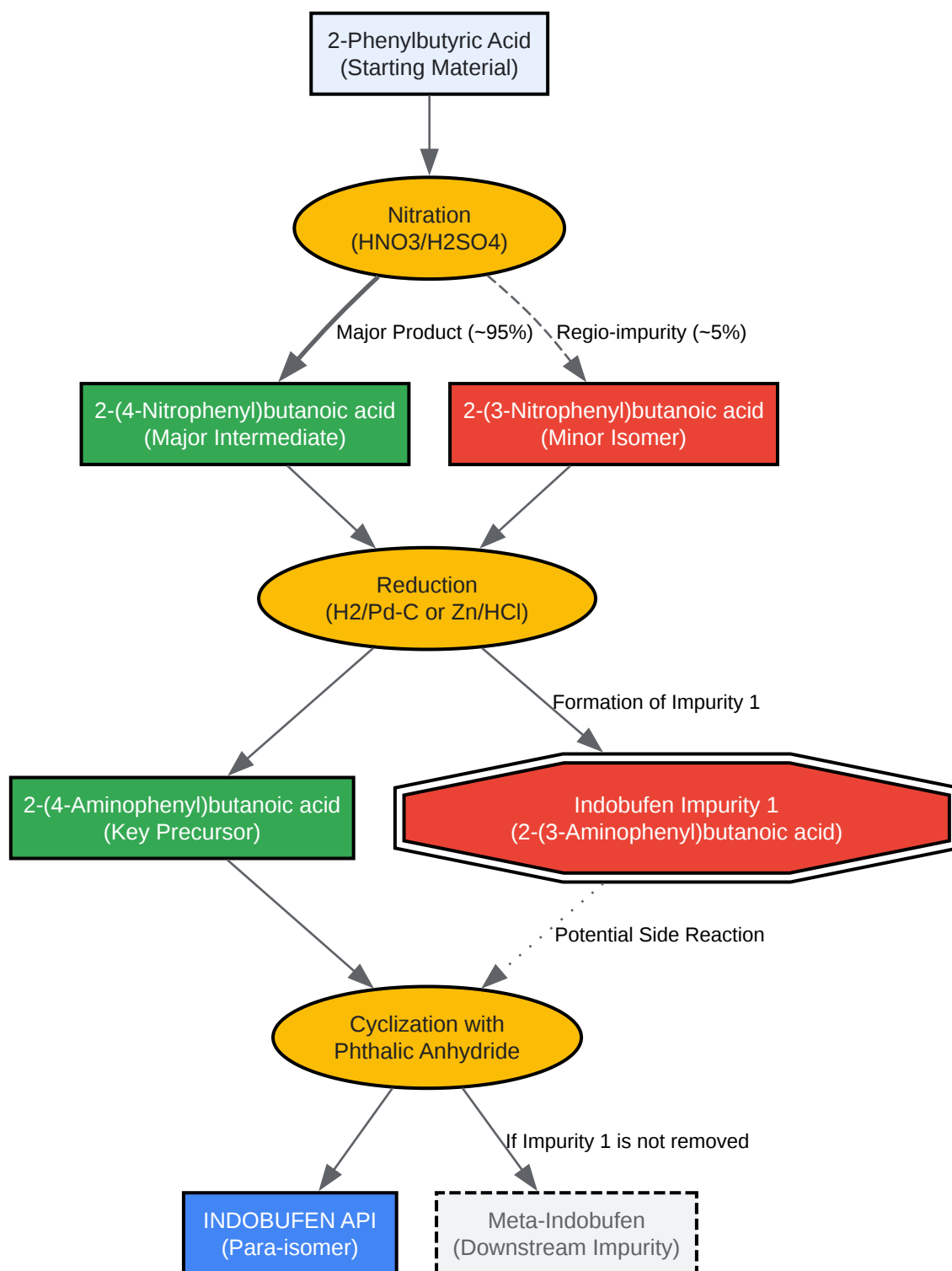
Mechanistic Origin

Indobufen synthesis typically begins with the nitration of 2-phenylbutyric acid. [1] The alkyl group at the C1 position of the benzene ring is an ortho/para director. However, the steric bulk of the butyric acid chain favors the para position, but not exclusively.

- Nitration: The nitration step produces predominantly 2-(4-nitrophenyl)butanoic acid (Para-isomer). [1] However, approximately 1–5% of the **2-(3-nitrophenyl)butanoic acid** (Meta-isomer) is formed due to imperfect selectivity or high-temperature conditions. [1]
- Reduction: Subsequent catalytic hydrogenation or metal reduction converts the nitro groups to amines. The meta-nitro impurity is reduced to 2-(3-aminophenyl)butanoic acid (Impurity 1). [1]

Pathway Visualization

The following diagram illustrates the divergence point where Impurity 1 is generated alongside the active intermediate.



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Figure 1: Synthesis pathway of Indobufen showing the divergent formation of Impurity 1 during the nitration step.[1]

Analytical Profiling & Control Strategy

Detecting and quantifying Impurity 1 requires high-resolution chromatography due to its structural similarity to the main intermediate.[\[1\]](#)

HPLC Method Principles

Separation is achieved based on the slight difference in hydrophobicity and pKa between the meta (Impurity 1) and para (Precursor) isomers. The para-isomer typically has a slightly different interaction with C18 stationary phases due to the symmetry and packing of the 1,4-substitution compared to the 1,3-substitution.[\[1\]](#)

- Stationary Phase: C18 (Octadecylsilane) column with high carbon load.
- Mobile Phase: Phosphate buffer (pH 3.0–4.0) / Acetonitrile gradient. Acidic pH suppresses ionization of the carboxylic acid (keeping it neutral/hydrophobic) while the amine remains protonated.
- Detection: UV at 240–254 nm. The aniline chromophore is distinct.

Control Limits (ICH Q3A)

- Reporting Threshold: > 0.05%
- Identification Threshold: > 0.10%
- Qualification Threshold: > 0.15%[\[1\]](#)

Purification Strategy

Since Impurity 1 is difficult to remove after the final cyclization step, control is best exerted at the intermediate stage:

- Crystallization of Nitro-Intermediate: The para-nitro intermediate crystallizes more readily than the meta-isomer.[\[1\]](#) Recrystallization of 2-(4-nitrophenyl)butanoic acid from ethanol/water is the most effective purge point.[\[1\]](#)

- pH-Controlled Precipitation: The para-amino acid and meta-amino acid (Impurity 1) have slightly different isoelectric points.[1] Careful pH adjustment can selectively precipitate the desired para-isomer.[1]

Experimental Protocols

Protocol: Synthesis of Impurity 1 Reference Standard

To validate analytical methods, a pure standard of Impurity 1 is required. This protocol outlines the targeted synthesis of the meta-isomer.

Reagents:

- 2-Phenylbutyric acid[1][3]
- Nitric acid (fuming) / Sulfuric acid[1]
- Palladium on Carbon (10% Pd/C)[1]
- Hydrogen gas[1]
- Methanol[1]

Step-by-Step Methodology:

- Nitration (Non-selective): Dissolve 2-phenylbutyric acid (10 g) in conc. H

SO

(50 mL) at 0°C. Dropwise add fuming HNO

(1.1 eq). Stir for 2 hours.

- Isomer Separation (Critical Step): Pour onto ice. Extract with Ethyl Acetate. The crude mixture contains both para and meta isomers.
 - Purification: Use Preparative HPLC or fractional crystallization to isolate the **2-(3-nitrophenyl)butanoic acid** (the minor component in standard synthesis, but here we enrich the mother liquors or use a meta-directing synthesis route if available).[1] Note: For

pure standard preparation, starting with 3-nitro-phenylacetic acid derivatives via alkylation is cleaner.[1]

- Reduction: Dissolve the isolated meta-nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours.
- Isolation: Filter catalyst. Concentrate filtrate. Recrystallize from water/ethanol to obtain 2-(3-aminophenyl)butanoic acid (Impurity 1).[1]
- Characterization: Confirm structure via

H-NMR (look for meta-coupling pattern: singlet/doublet/triplet/doublet in aromatic region) and MS (m/z 180 [M+H]

).

Protocol: Analytical Method for Impurity Detection

System: HPLC with UV-Vis Detector (e.g., Agilent 1200). Column: Inertsil ODS-3, 250 x 4.6 mm, 5 μ m.

Parameters:

- Flow Rate: 1.0 mL/min[1]
- Injection Vol: 10 μ L
- Wavelength: 254 nm[1]
- Column Temp: 30°C

Mobile Phase:

- Solvent A: 0.05M KH

PO

buffer (pH 3.5 with H

PO

)

- Solvent B: Acetonitrile
- Gradient:
 - 0 min: 90% A / 10% B
 - 15 min: 60% A / 40% B
 - 25 min: 60% A / 40% B
 - 30 min: 90% A / 10% B

Expected Results:

- Impurity 1 (Meta-amine): Retention time approx.[1] 0.9–0.95 relative to the Para-amine (due to slightly lower lipophilicity or shape selectivity).
- Intermediate (Para-amine): Main peak.
- Resolution (Rs): Must be > 1.5 for quantitative accuracy.

References

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